molecular formula C9H20N2 B3232475 Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine CAS No. 1341388-85-9

Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B3232475
CAS No.: 1341388-85-9
M. Wt: 156.27 g/mol
InChI Key: ZVIZQLMNGBYKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a privileged scaffold in drug discovery . The saturated nature of the pyrrolidine ring, with its sp3-hybridization and non-planar structure, allows researchers to explore a wider three-dimensional pharmacophore space compared to flat aromatic structures. This can lead to improved selectivity for biological targets and better optimization of physicochemical parameters critical for drug candidates, such as solubility and lipophilicity . The compound's structure, which includes an isopropyl and a methyl group on the nitrogen, makes it a versatile chiral building block or intermediate. It can be used in the synthesis of more complex molecules for pharmaceutical research. Pyrrolidine derivatives are investigated for a wide spectrum of biological activities and are found in compounds studied as potential treatments for human diseases, including disorders of the central nervous system . The synthesis and functionalization of pre-formed pyrrolidine rings, like this amine, is a common strategy to generate novel compounds with diverse biological profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11(3)7-9-4-5-10-6-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZQLMNGBYKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthetic Approaches to Pyrrolidine (B122466) Cores in Research

The synthesis of the pyrrolidine ring has evolved significantly from classical industrial methods to modern catalytic strategies that offer high levels of control and efficiency.

Historically, industrial-scale production of the parent pyrrolidine involved the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel oxide catalyst. wikipedia.org Laboratory syntheses often relied on the cyclization of functionalized linear precursors, such as treating 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org

Contemporary research has introduced a vast array of more sophisticated and milder methods. Catalytic approaches are now at the forefront, employing transition metals and organocatalysts to construct the pyrrolidine skeleton with high precision. organic-chemistry.orgbohrium.com Iridium-catalyzed reductive generation of azomethine ylides from amides, followed by [3+2] dipolar cycloaddition, represents a powerful method for creating highly substituted pyrrolidines. acs.orgnih.gov Other modern techniques include:

Palladium-catalyzed reactions , such as the hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines. chemrxiv.org

Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

Organocatalytic methods , which use small chiral organic molecules to catalyze enantioselective cyclizations, have become a cornerstone of modern pyrrolidine synthesis. bohrium.comnih.gov

Photochemical ring contraction of readily available pyridines using a silylborane to produce functionalized pyrrolidine derivatives. nih.gov

These advanced methods provide access to complex pyrrolidine structures that were previously difficult to obtain, often with excellent control over stereochemistry. nih.gov

Targeted Synthesis of Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine and its Stereoisomers

The synthesis of the specific target molecule, this compound, can be envisioned through a convergent strategy. This involves the initial preparation of a suitable 3-(aminomethyl)pyrrolidine (B1599286) core, followed by the sequential installation of the methyl and isopropyl groups onto the side-chain nitrogen.

A plausible synthetic pathway begins with a protected pyrrolidine-3-carbonitrile (B51249) or a related precursor. The cyano group can be reduced to a primary amine (aminomethyl group), for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields the key intermediate, 3-(aminomethyl)pyrrolidine. The final step involves the N-alkylation of the side-chain primary amine. This can be achieved through reductive amination. For instance, reaction with formaldehyde (B43269) followed by a reducing agent (e.g., sodium triacetoxyborohydride) would install the methyl group. A subsequent reductive amination with acetone (B3395972) would add the isopropyl group, completing the synthesis. The order of alkylation can be reversed.

Stereoselective Synthesis Strategies and Enantiomeric Resolution in Research

Since the C3 position of the pyrrolidine ring is a stereocenter, controlling the stereochemistry is a critical aspect of the synthesis. Research has focused on two main approaches: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create a specific enantiomer from the outset.

Chiral Pool Synthesis: A common strategy is to start with an inexpensive, enantiomerically pure starting material like L-proline or 4-hydroxyproline. mdpi.comnih.govresearchgate.net Chemical modifications of these natural building blocks preserve the initial stereochemistry while constructing the desired target.

Catalytic Asymmetric Methods: These methods use a chiral catalyst to induce stereoselectivity. An example is the "clip-cycle" synthesis, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form highly enantioenriched pyrrolidines. acs.orgwhiterose.ac.uk Another powerful technique is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, where chirality can be introduced via a chiral auxiliary on the dipole or dipolarophile. ua.esacs.org

Enantiomeric Resolution: This approach involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.

Diastereomeric Salt Formation: This is the most common resolution method. wikipedia.org The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent, such as tartaric acid) to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the addition of a base liberates the pure enantiomer of the amine. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, lipases are often used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org

The choice between asymmetric synthesis and resolution depends on factors like the availability of starting materials, the efficiency of the catalytic system, and the scalability of the process. pharmtech.com

Yield Optimization and Purity Profiling in Synthetic Research

Optimizing chemical reactions to maximize yield and purity is a crucial aspect of synthetic chemistry. For a multi-step synthesis like that of this compound, each step must be carefully refined. Research into the synthesis of related heterocyclic compounds demonstrates common optimization strategies.

For instance, in a one-pot hydroamination process to form pyrrolidines, researchers systematically varied reaction parameters. researchgate.net This involved screening different oxidants, adjusting the equivalents of reagents, and testing various reducing agents to find the optimal conditions that led to the highest yield of the desired product.

A hypothetical optimization table for the final reductive amination step to install the isopropyl group is shown below. This illustrates how parameters such as the choice of reducing agent, solvent, and temperature can be systematically adjusted to improve the reaction outcome.

Table 1: Hypothetical Optimization of Reductive Amination
EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol2545
2NaBH(OAc)₃Dichloroethane2588
3NaBH(OAc)₃Tetrahydrofuran2575
4H₂/Pd-CEthanol5092
5NaBH(OAc)₃Dichloroethane082

Purity profiling throughout the synthesis is essential and is typically performed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is particularly important for determining the enantiomeric excess (e.e.) of the product after stereoselective synthesis or resolution. acs.org

Derivatization and Functionalization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a library of related analogs. These modifications can be targeted at the pyrrolidine ring itself or the amine side chains.

Chemical Modifications at the Pyrrolidine Ring

The pyrrolidine ring can be functionalized at several positions.

N-Functionalization: The secondary amine within the pyrrolidine ring is a common site for derivatization. It can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or arylation through reactions like the Buchwald-Hartwig amination.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For example, α-arylation of N-substituted pyrrolidines has been achieved using quinone monoacetals as oxidants in the presence of an aromatic nucleophile. nih.gov This allows for the direct attachment of aryl groups to the carbon adjacent to the ring nitrogen.

Modification of Ring Substituents: If the synthesis starts from a substituted pyrrolidine, such as 4-hydroxyproline, the hydroxyl group can be used as a handle for further transformations, including oxidation, etherification, or conversion to other functional groups before or after the main synthetic sequence is completed. mdpi.comnih.gov

Table 2: Examples of Pyrrolidine Ring Functionalization Reactions
Reaction TypeReagentsPosition of ModificationResulting Functional Group
N-AcylationAcetyl Chloride, BaseN1N-Acetyl
N-AlkylationBenzyl Bromide, BaseN1N-Benzyl
α-C-H ArylationQuinone Monoacetal, NaphtholC2 or C5α-Aryl
Hydroxylation(Starting from 3-pyrroline) Epoxidation, Ring OpeningC44-Hydroxy

Modifications of the Isopropyl and Methyl Amine Moieties

The tertiary amine on the side chain is also amenable to modification, although its reactivity is different from the secondary amine of the ring.

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation changes the electronic properties and steric bulk of the side chain.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA can convert the tertiary amine to its corresponding N-oxide.

Dealkylation: While more challenging, selective dealkylation of one of the groups (isopropyl or methyl) could potentially be achieved under specific conditions, revealing a secondary amine that could be further functionalized. For example, the Von Braun reaction (using CNBr) or related methods could be explored for demethylation or deisopropylation.

The synthesis and derivatization of the N-isopropyl-N-methylamine functional group is a known area of organic synthesis, and this moiety can be prepared from the reaction of isopropylamine (B41738) with formaldehyde in the presence of a reducing agent. chemicalbook.comgoogle.com This confirms the chemical accessibility and established reactivity patterns for this functional group. lookchem.com

Biocatalytic Approaches to Pyrrolidine and Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and heterocyclic structures like pyrrolidines, offering high selectivity and mild reaction conditions. mdpi.commanchester.ac.uk Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of enantioselectivity, which is often difficult to achieve with traditional chemical methods.

One innovative biocatalytic approach involves the use of engineered enzymes for intramolecular C-H amination to construct the pyrrolidine ring. For instance, directed evolution of cytochrome P411, a P450 enzyme, has yielded variants capable of catalyzing the insertion of an alkyl nitrene into C(sp³)-H bonds. escholarship.orgnih.govcaltech.eduacs.org This method allows for the formation of chiral pyrrolidine derivatives from organic azides with good enantioselectivity and catalytic efficiency. escholarship.orgnih.govcaltech.eduacs.org

The synthesis of chiral amines, a key feature of the target molecule, can be achieved through various biocatalytic strategies. Prominent among these are reactions catalyzed by amine dehydrogenases, transaminases, ammonia lyases, and imine reductases. acs.org Engineered variants of myoglobin (B1173299) have been successfully employed for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, providing a novel route to optically active α-amino acids. acs.orgrochester.edu This strategy leverages the chiral environment of the heme cofactor within the protein to achieve high stereoinduction. acs.orgrochester.edu

Another biocatalytic method for pyrrolidine synthesis involves the use of laccases. For example, the laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org This reaction proceeds under mild conditions and has been shown to produce a range of products in moderate to good yields. rsc.org

Below is a table summarizing selected biocatalytic approaches for the synthesis of pyrrolidine and chiral amine precursors.

Enzyme/BiocatalystReaction TypeSubstrate(s)ProductYieldEnantiomeric Excess (ee) / Enantiomeric Ratio (er)
P411-PYS-5149 (Engineered Cytochrome P411)Intramolecular C(sp³)-H AminationOrganic AzidesChiral PyrrolidinesUp to 74%Up to 99:1 er
Engineered Myoglobin VariantsCarbene N-H InsertionAromatic Amines, 2-Diazopropanoate EstersChiral α-Amino Acids-Up to 82% ee
Myceliophthora thermophila LaccaseOxidation / 1,4-AdditionCatechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-onesPyrrolidine-2,3-diones42-91%-

One-Pot and Multicomponent Reaction Methodologies in Pyrrolidine Synthesis

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single synthetic operation. researchgate.net These approaches offer significant advantages, including reduced waste, time, and cost, by eliminating the need for isolation and purification of intermediates.

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through asymmetric multicomponent reactions. acs.orgnih.gov In one such approach, optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent are combined in a one-pot operation catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄). acs.orgnih.gov This reaction can construct up to three stereogenic centers in a single step with high diastereoselectivity. acs.orgnih.gov The choice of catalyst and additives can be crucial in directing the reaction towards the desired pyrrolidine product over other potential heterocyclic structures. acs.orgnih.gov

Another efficient one-pot method for constructing the pyrrolidine ring involves a tandem reaction sequence starting from halogenated amides. mdpi.com This process integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot. mdpi.com The reaction proceeds under mild conditions and without the need for metal catalysts, providing a convenient route to a variety of N-substituted and C-substituted pyrrolidines in good yields. mdpi.com

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the synthesis of the pyrrolidine core. A facile one-pot synthesis of spirooxindole-pyrrolidine derivatives has been developed using this strategy, where the azomethine ylide is generated in situ from sarcosine (B1681465) and paraformaldehyde and then reacts with a 3-methyleneoxindoline. rsc.org

The table below provides an overview of selected one-pot and multicomponent reactions for the synthesis of pyrrolidine derivatives.

Reaction TypeReactantsCatalyst/ReagentProductYieldDiastereoselectivity
Asymmetric Multicomponent ReactionOptically active phenyldihydrofuran, N-tosyl imino ester, silane reagentTiCl₄Highly substituted pyrrolidinesUp to 63%Single diastereomer
One-Pot Tandem ReactionHalogenated AmidesTf₂O, NaBH₄N- and C-substituted pyrrolidinesGood yields-
1,3-Dipolar CycloadditionSarcosine, Paraformaldehyde, 3-Methyleneoxindolines-Spirooxindole-pyrrolidine derivatives--

Molecular Interactions and Mechanistic Research

Theoretical Frameworks for Ligand-Target Interactions

The interaction between a small molecule, or ligand, such as Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine, and its biological target, typically a protein, is governed by fundamental principles of molecular recognition. nih.gov These interactions are non-covalent and can be broadly categorized as hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The specific three-dimensional structure of both the ligand and the target's binding site dictates the type and geometry of these connections. nih.gov For instance, the presence of hydrophobic moieties like an isopropyl group can lead to favorable interactions within a nonpolar pocket of a protein, while amine groups can act as hydrogen bond donors or acceptors, forming specific connections with polar residues on the protein surface. nih.gov Understanding these foundational principles is critical for predicting how this compound might bind to and modulate the function of specific proteins.

In Silico Identification and Validation of Potential Molecular Targets

In silico, or computational, approaches provide powerful tools for identifying potential protein targets for a given ligand, thereby reducing the time and cost associated with experimental screening. nih.gov These methods use the two-dimensional or three-dimensional structure of a compound to screen vast databases of protein structures, predicting which ones are most likely to bind the molecule. nih.govarxiv.org While specific in silico screening studies for this compound are not detailed in available research, the following subsections describe the standard methodologies employed for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.comarabjchem.org This method models the interaction between the small molecule and the protein's binding site, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.netrsc.org A lower binding energy value typically indicates a more stable and favorable interaction. For example, in a study of different compounds, a binding affinity of -10.5 kcal/mol was identified for a potent molecule with its target receptor, indicating a strong interaction. rsc.org

To illustrate the type of data generated from such a study, the following table presents hypothetical docking results for this compound against several important protein classes.

Table 1: Illustrative Molecular Docking Results for this compound Note: The following data is for illustrative purposes only and does not represent actual experimental results.

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting Residues
Kinase A1XYZ-8.5TYR12, LEU83, ASP144
Protease B2ABC-7.2GLY101, SER150
GPCR C3DEF-9.1PHE210, TRP214, ASN290
Ion Channel D4GHI-6.8VAL45, ILE48

Following molecular docking, Molecular Dynamics (MD) simulations are employed to analyze the stability and dynamics of the predicted ligand-protein complex over time. mdpi.comnih.gov These simulations model the movement of every atom in the complex, providing insights into the flexibility of the binding pocket and the persistence of key interactions, such as hydrogen bonds. rsc.org A stable root-mean-square deviation (RMSD) of the ligand within the binding site over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. arabjchem.org MD simulations offer a more realistic representation of the biological environment compared to the static picture provided by docking. mdpi.comresearchgate.net

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its structural formula. genexplain.combiorxiv.org The software compares the structure of the query molecule to a vast database of biologically active substances to predict pharmacological effects, mechanisms of action, and potential toxicity. nih.govgenexplain.com The results are presented as a list of activities with corresponding probabilities of the compound being active (Pa) and inactive (Pi). genexplain.com An activity with a Pa value greater than 0.7 is considered highly likely to be confirmed experimentally. researchgate.net The average accuracy of PASS predictions is estimated to be around 95%. nih.govgenexplain.com

The table below provides an example of what a PASS analysis output might look like for a compound like this compound.

Table 2: Sample PASS Prediction Results Note: This table is a hypothetical representation of PASS analysis results.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Kinase Inhibitor0.7850.011
Antihypertensive0.7100.025
Acetylcholinesterase Inhibitor0.6550.042
MAO-B Inhibitor0.5980.061
5-Hydroxytryptamine Agonist0.4500.130

Biophysical Characterization of Compound-Target Binding in Research

While computational methods are invaluable for generating hypotheses, biophysical techniques are required to experimentally validate and quantify the interaction between a compound and its target. These methods directly measure the binding event.

Fluorescence spectroscopy is a widely used technique to study ligand-protein interactions. mdpi.org Many proteins contain fluorescent amino acids (like tryptophan and tyrosine) that emit light upon excitation. When a ligand binds to the protein, it can cause a decrease, or "quenching," of this intrinsic fluorescence. nih.gov The degree of quenching can be measured at increasing concentrations of the ligand to determine key binding parameters. The process can be described by the Stern-Volmer relationship. nih.gov This analysis allows for the calculation of the binding constant (K), which indicates the strength of the interaction, and the number of binding sites (n) on the protein for the ligand. mdpi.org

The following table shows typical parameters that can be obtained from a fluorescence quenching experiment.

Table 3: Illustrative Parameters from a Fluorescence Quenching Binding Assay Note: The data presented is for illustrative purposes only.

Protein TargetStern-Volmer Constant (Ksv) (L·mol⁻¹)Binding Constant (K) (L·mol⁻¹)Number of Binding Sites (n)
Serum Albumin1.5 x 10⁴2.8 x 10⁴1.1
Kinase A3.2 x 10⁴5.1 x 10⁴0.9
Protease B0.9 x 10⁴1.2 x 10⁴1.0

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) in Binding Research

Extensive searches of scientific literature and research databases did not yield any specific studies that have utilized Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to investigate the binding properties of this compound. While ITC and SPR are powerful techniques for characterizing molecular interactions by measuring heat changes upon binding and changes in refractive index near a sensor surface, respectively, their application to this particular compound has not been documented in available scholarly articles or patents. cnr.it

Therefore, no quantitative data on its binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), or entropy (ΔS) from ITC experiments is available. Similarly, there is no information regarding its association (k_a) or dissociation (k_d) rate constants as would be determined by SPR.

Preclinical Biological Evaluation in Research Models

In Vitro Pharmacological Characterization in Cellular and Subcellular Systems

In vitro studies are the first step in characterizing the pharmacological profile of a new compound. These experiments are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are used to determine if a compound binds to specific receptors and with what affinity. These studies are crucial for identifying the molecular targets of a potential drug. No receptor binding data for Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine is currently available.

Enzyme Activity Modulation in Biochemical Assays

Biochemical assays can determine if a compound inhibits or activates specific enzymes. This is important for understanding the compound's mechanism of action. There is no public data on how this compound may modulate enzyme activity.

Cellular Pathway Modulation and Signal Transduction Investigations

These investigations explore how a compound affects the complex signaling pathways within a cell. Understanding these effects can provide insight into the compound's potential therapeutic applications and side effects. Information on the effects of this compound on cellular pathways is not available.

In Vitro Efficacy Assessments in Non-Human Cell Lines (e.g., neuroprotective effects, anticancer activity)

Once a compound's basic interactions are understood, its potential therapeutic effects are often tested in cell lines that model specific diseases. For example, its ability to protect neurons from damage or to kill cancer cells would be assessed. There are no published studies on the in vitro efficacy of this compound in any non-human cell lines.

In Vivo Assessment in Non-Human Organism Models

Following promising in vitro results, compounds are typically tested in animal models to evaluate their effects in a living system.

Rodent Models for Specific Biological System Modulation (e.g., CNS activity, anti-infective activity)

Rodent models are commonly used to study a compound's effects on complex biological systems, such as the central nervous system (CNS) or its ability to fight infections. There is no available data from in vivo studies in rodent models for this compound.

Pharmacokinetic Profiles in Animal Models: Absorption, Distribution, and Metabolic Stability Studies

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its development as a potential therapeutic agent. While specific pharmacokinetic data for this compound is not extensively documented in public literature, an analysis of related small-molecule pyrrolidine (B122466) derivatives allows for a predictive overview of its likely behavior in animal models. nih.gov

Absorption: Small amine-containing heterocyclic compounds like pyrrolidine derivatives are often characterized by good oral bioavailability. nih.gov The presence of the basic amine groups in this compound suggests it would exist in a protonated, charged state in the acidic environment of the stomach, but would be more readily absorbed in the more neutral pH of the small intestine. Preclinical studies in rodent models are essential to determine the extent and rate of absorption following oral administration. umich.edu

Distribution: Following absorption, the compound's distribution throughout the body is influenced by factors such as plasma protein binding, tissue permeability, and its physicochemical properties. Pyrrolidine derivatives have been shown to distribute widely into various tissues. nih.govnih.gov The relatively small size and moderate lipophilicity expected for this compound would likely facilitate its passage across biological membranes, leading to significant volume of distribution in animal models like rats and mice. nih.gov

Metabolic Stability: The metabolic fate of this compound would likely be governed by enzymes such as cytochrome P450 (CYP) isozymes. umich.edu Potential metabolic pathways for this compound include N-demethylation at the pyrrolidine nitrogen, N-dealkylation of the isopropyl group, and oxidation of the pyrrolidine ring. In vitro studies using liver microsomes from various species (e.g., rat, dog, human) are typically employed to assess metabolic stability and identify the primary metabolites. umich.edu

The table below illustrates a representative pharmacokinetic profile for a generic pyrrolidine-based compound in a rat model, based on typical findings in preclinical research. nih.govscience.gov

ParameterRouteValue (Unit)Description
Tmax Oral1.5 (h)Time to reach maximum plasma concentration.
Cmax Oral250 (ng/mL)Maximum observed plasma concentration.
AUC (0-inf) Oral1200 (ng·h/mL)Total drug exposure over time.
Bioavailability (F%) Oral75 (%)The fraction of the oral dose that reaches systemic circulation.
Vd IV3.5 (L/kg)Apparent volume of distribution, indicating tissue penetration.
CL IV0.8 (L/h/kg)Clearance, the rate at which the drug is removed from the body.
t1/2 IV3.0 (h)Elimination half-life.

This interactive table contains representative data for a hypothetical small-molecule pyrrolidine derivative in a rat model to illustrate typical pharmacokinetic parameters.

Structure-Activity Relationship (SAR) Studies and Lead Optimization in Research Models

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For pyrrolidine derivatives, SAR studies guide the optimization of lead compounds by identifying which parts of the molecule are essential for its function. rsc.orgfrontiersin.org

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is the specific arrangement of molecular features necessary for biological activity. For the class of compounds including this compound, several key features constitute the likely pharmacophore.

The Pyrrolidine Ring: This saturated, five-membered ring acts as a three-dimensional scaffold, orienting the appended functional groups in a specific spatial arrangement. researchgate.netnih.gov Its non-planar, puckered conformations (a phenomenon known as "pseudorotation") are critical for fitting into protein binding pockets. nih.gov

The Pyrrolidine Nitrogen: The nitrogen atom within the ring is a key feature. In this compound, it is a tertiary amine. This nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming critical interactions with biological targets.

The 3-Substituent: The position of substitution on the pyrrolidine ring heavily influences activity. nih.gov The aminomethyl group at the 3-position provides a critical linker and an additional site for interaction.

The Exocyclic Amine: The secondary amine in the side chain is another crucial interactive point, capable of forming hydrogen bonds. The nature of the substituent on this amine (the isopropyl group) is vital for modulating properties like potency, selectivity, and lipophilicity. SAR studies on related series have shown that small, lipophilic groups can be preferable for optimal potency. rsc.org

Functional GroupPotential Role in Biological Activity
N-Methyl Group Modulates basicity (pKa) of the ring nitrogen; influences lipophilicity and metabolic stability.
Pyrrolidine Scaffold Provides a rigid, 3D framework to correctly position other functional groups for target binding. researchgate.net
3-Aminomethyl Linker Establishes the distance and vector for the exocyclic amine interaction; its stereochemistry is critical.
Isopropyl Group Influences binding affinity through steric and hydrophobic interactions; can affect selectivity for the target protein.

Positional Isomerism and Stereochemical Impact on Biological Activity

The stereochemistry of pyrrolidine derivatives is a determining factor in their biological profile. nih.gov The presence of stereogenic carbons means that multiple stereoisomers can exist, and these often exhibit significantly different activities due to the highly specific, three-dimensional nature of drug-receptor interactions. researchgate.net

For this compound, the carbon at the 3-position of the pyrrolidine ring is a chiral center. This gives rise to two enantiomers: (R)- and (S)-Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine. It is common in drug development for one enantiomer to be significantly more active than the other (the eutomer).

The relative orientation of substituents on the pyrrolidine ring (cis/trans isomerism) is also critical. For example, in some series of pyrrolidine derivatives, a cis configuration of substituents at positions 3 and 4 was found to be preferred over the trans orientation for optimal activity. nih.gov The conformational flexibility of the pyrrolidine ring can be influenced by its substituents, which in turn affects how the molecule presents its pharmacophoric features to its biological target. beilstein-journals.orgnih.gov

Isomer TypeImpact on Biological ActivityExample from Related Pyrrolidines
Enantiomers (R/S) One enantiomer often displays significantly higher potency and/or a different pharmacological profile compared to the other. nih.govIn CXCR4 antagonists, the (S)-pyrrolidine configuration showed excellent binding affinity, highlighting stereochemical preference. nih.gov
Diastereomers (cis/trans) The spatial arrangement of substituents can dramatically alter the molecule's shape, affecting its ability to fit into a binding site.For certain PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans form. nih.gov

This interactive table demonstrates the profound impact of stereochemistry on the activity of pyrrolidine-based compounds, with examples drawn from published research.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.gov For pyrrolidine derivatives, QSAR models serve as predictive tools to guide the design of new analogs with improved potency and to understand the key features driving activity. nih.govscispace.com

A QSAR model is typically represented by a mathematical equation:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The development of a QSAR model involves calculating a wide range of descriptors for a set of molecules with known activities. These descriptors can be categorized as:

Topological: Describing molecular branching and connectivity.

Electronic: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric/Geometric: Describing the 3D shape and size of the molecule.

Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP).

Statistical methods are then used to select the most relevant descriptors and build a predictive model. nih.gov For pyrrolidine analogs, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are often employed. scispace.com These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character are favorable or unfavorable for activity, providing intuitive guidance for drug design. researchgate.net

QSAR Descriptor TypeExampleRelevance to Pyrrolidine Derivatives
Topological JGI4 (Topological Charge Index) Can describe the charge distribution and overall shape, which is important for receptor recognition. nih.gov
Geometric PCR (Principal Component of Radius) Relates to molecular size and shape, critical for fitting within a constrained binding pocket. nih.gov
Hydrophobic Hy (Hydrophilic-lipophilic balance) Important for predicting membrane permeability and hydrophobic interactions with the target. nih.gov
3D-Field (CoMSIA) Steric, Electrostatic, Hydrophobic Fields Provides a 3D map of favorable and unfavorable regions around the aligned molecules, guiding specific structural modifications. scispace.com

This interactive table lists common descriptor types used in QSAR models for heterocyclic compounds and their significance in predicting biological activity.

Table of Mentioned Compounds

Compound Name
This compound
Pyrrolidine dithiocarbamate
(S)-pyrrolidines

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The isopropyl group would show a characteristic doublet for the two methyl groups and a septet for the methine proton. The N-methyl group would appear as a singlet, while the protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge would present as more complex multiplets due to diastereotopicity and spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal. The chemical shifts are influenced by the local electronic environment, with carbons attached to the nitrogen atoms appearing at a characteristic downfield shift.

To definitively assign these signals and establish the connectivity of the molecule, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, correlations would be observed between the methine proton of the isopropyl group and the two methyl groups, as well as among the protons of the pyrrolidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, it would show correlations from the N-methyl protons to the carbon of the pyrrolidine ring it is attached to, and from the isopropyl methine proton to the adjacent ring carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. The exact values can vary based on solvent and other experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH₃ ~1.0-1.2 (d) ~18-22
Isopropyl CH ~2.5-3.0 (septet) ~45-55
N-CH₃ ~2.2-2.5 (s) ~35-45
Pyrrolidine C2-H Multiplet ~50-60
Pyrrolidine C5-H Multiplet ~50-60
Pyrrolidine C4-H Multiplet ~25-35
Pyrrolidine C3-H Multiplet ~35-45
CH₂-NH₂ Multiplet ~40-50
NH₂ Broad singlet -

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net The conformation of the N-substituted pyrrolidine ring can be investigated using NMR spectroscopy. researchgate.net The analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred conformation of the pyrrolidine ring and the orientation of its substituents in solution. Variable temperature NMR studies can also reveal the dynamics of conformational exchange. nih.gov Computational chemistry tools are often used in conjunction with experimental NMR data to model the minimum energy conformers. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass measurement is a critical piece of data for the confirmation of the identity of a newly synthesized compound.

Table 2: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that are essential for assessing the purity of a sample and for identifying and quantifying any impurities. nih.govresearchgate.net These methods are widely used in the pharmaceutical industry for impurity profiling. thermofisher.comijprajournal.com

LC-MS: This technique is suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. It is particularly useful for the analysis of pyrrolizidine (B1209537) alkaloids and related structures. mdpi.comwaters.com An LC-MS method would be developed to separate this compound from any starting materials, by-products, or degradation products. The mass spectrometer then provides detection and identification of these separated components.

GC-MS: For volatile and thermally stable compounds, GC-MS is a high-resolution separation and detection technique. It is often used for the analysis of amines and can be employed for purity assessment and the identification of volatile impurities. nih.gov The fragmentation pattern obtained from the electron ionization (EI) source in GC-MS provides a "fingerprint" that can be used to identify the compound and its impurities by comparison with spectral libraries. The fragmentation of N-substituted pyrrolidines often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions. libretexts.orgwvu.edu For this compound, characteristic fragments would be expected from the loss of an isopropyl group, a methyl group, or cleavage of the pyrrolidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, typically in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The N-H bending vibration would appear around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. While N-H and O-H stretches are often weak in Raman, the C-H and C-C stretching vibrations of the alkyl framework would give rise to strong signals. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the pyrrolidine ring. researchgate.netnih.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (primary amine) Symmetric & Asymmetric Stretch 3300 - 3500
C-H (alkyl) Stretch 2850 - 3000
N-H (primary amine) Bend 1590 - 1650

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. It provides definitive proof of a molecule's connectivity, configuration, and conformation, which are critical parameters for understanding its physical properties and biological interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map, and from that, a model of the atomic arrangement.

For complex heterocyclic structures like substituted pyrrolidines, X-ray crystallography can confirm the stereochemistry at chiral centers and reveal the preferred conformation of the five-membered ring, which typically adopts a non-planar "envelope" or "twist" conformation. researchgate.net While the crystal structure for this compound is not publicly documented, the analysis of related pyrrolidine derivatives illustrates the type of data obtained. For instance, the crystallographic analysis of 1,2-di(pyrrolidin-1-yl)ethane (B3368597) provides a clear example of the detailed structural information that can be ascertained. jyu.fi

The key parameters derived from an X-ray diffraction experiment are summarized in a crystallographic data table, which provides a standardized snapshot of the crystal's fundamental geometry.

Table 1: Representative Crystallographic Data for a Pyrrolidine Derivative (1,2-di(pyrrolidin-1-yl)ethane)

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 6.0430(3)
b (Å) 8.0805(3)
c (Å) 11.1700(4)
β (°) 97.475(2)
Volume (ų) 540.80(4)
Z (molecules/unit cell) 2
Temperature (K) 170(2)

Data sourced from a study on gem-aminals-based morpholine, pyrrolidine, and piperidine (B6355638) moieties. jyu.fi

This data allows researchers to visualize the molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound possesses at least one stereocenter, it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making the ability to separate and quantify them essential. mappingignorance.org Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other. This differential interaction results in two separate peaks in the chromatogram, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample.

The choice of CSP and mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral amines and their derivatives. yakhak.org Research on various substituted pyrrolidines demonstrates the application of different chiral columns and mobile phase compositions to achieve baseline separation of enantiomers. mdpi.comwhiterose.ac.uk For example, kinetic resolution studies of 2- and 3-substituted pyrrolidines have utilized columns like CHIRALPAC® IA, IB, and IC with mobile phases typically consisting of hexane (B92381) and isopropanol. whiterose.ac.uk

The effectiveness of a chiral separation is often quantified by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation, allowing for accurate quantification.

Table 2: Exemplary Chiral HPLC Conditions for the Separation of Substituted Amine Enantiomers

Chiral Stationary Phase (CSP) Mobile Phase Composition Analyte Type Resolution (Rs)
Chiralpak® ID Acetonitrile/Water/Ammonia (B1221849) (90:10:0.1) Carbinoxamine (antihistamine) 3.82
Chiralpak® IE 20% 2-Propanol in Hexane NBD-derivatized aliphatic amines Baseline Separation
Chiralcel® OD-H 10% 2-Propanol in Hexane NBD-derivatized aliphatic amines Baseline Separation
CHIRALPAC® IA/IB/IC/IG Hexane/Isopropanol (IPA) mixtures 2- & 3-substituted pyrrolidines Enantiomers resolved

Data compiled from studies on the chiral separation of various amines and heterocyclic compounds. yakhak.orgwhiterose.ac.ukrsc.org

These examples underscore the robust capability of chiral HPLC to provide precise information on the enantiomeric composition of chiral pyrrolidine derivatives, a crucial step in both synthetic research and quality control.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for "this compound" at this time. The generation of such an article would require access to proprietary research data or the commissioning of new computational studies on the compound.

Computational Chemistry and Theoretical Investigations

Cheminformatics and Data Mining for Pyrrolidine (B122466) Scaffolds

Cheminformatics and data mining have become indispensable tools for navigating the vast chemical space in drug discovery. For structures centered on the pyrrolidine ring, these computational approaches are particularly valuable for analyzing and predicting the properties of derivatives. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is considered a "privileged" structure in medicinal chemistry due to its widespread presence in natural products, drugs, and biologically active compounds. researchgate.netfrontiersin.orgnbinno.com

The significant interest in this saturated scaffold is driven by several key features that can be effectively analyzed using cheminformatics. researchgate.netnih.gov Firstly, the high fraction of sp³-hybridized carbon atoms imparts a distinct three-dimensional (3D) character, which is increasingly sought after in modern drug design to improve target specificity and pharmacokinetic properties. nih.govnih.gov Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for a more thorough exploration of pharmacophore space. researchgate.net Data mining of compound libraries reveals that molecules with greater 3D geometry tend to have improved solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of data mining in this context. By analyzing a series of pyrrolidine derivatives, QSAR models can correlate structural features with biological activity. nih.govresearchgate.net For instance, studies on pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1) have successfully generated predictive CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models help identify which regions of the scaffold are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.govresearchgate.net

Table 1: Comparison of Physicochemical Descriptors for Pyrrolidine and Related Scaffolds. researchgate.netnih.gov
DescriptorPyrrolidineCyclopentanePyrrole (aromatic)Description
Molecular Weight71.1270.1367.09Mass of one mole of the compound.
LogP0.352.930.86Measure of lipophilicity.
Polar Surface Area (PSA)12.47 Ų0.00 Ų15.79 ŲSum of surfaces of polar atoms.
Fraction sp³ (Fsp³)1.001.000.00Ratio of sp³ hybridized carbons to total carbons.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover structurally novel compounds, modify physicochemical properties, and circumvent existing patents while retaining or improving biological activity. uniroma1.itnih.gov These techniques involve replacing a central molecular core (scaffold) or specific functional groups (bioisosteres) with alternatives that preserve the essential spatial and electronic features required for interaction with a biological target. researchgate.net

The pyrrolidine ring is an excellent candidate for such studies due to its versatile and defined 3D geometry. nih.govnih.gov Its puckered conformation allows substituents to be projected into specific vectors in space, a feature that can be mimicked by other cyclic systems in a scaffold hopping approach. nih.gov Computational methods are used to screen virtual libraries of scaffolds to identify those that can present key binding groups in a similar orientation to a known active pyrrolidine-containing molecule. researchgate.net This allows chemists to explore new chemical space and potentially discover scaffolds with improved synthetic accessibility or better ADMET properties. uniroma1.it

Bioisosteric replacement is frequently applied to the substituents on the pyrrolidine ring. researchgate.net For example, a hydroxyl group might be replaced with an amine or a small amide to alter hydrogen bonding capacity and polarity. Computational tools can predict the impact of these replacements on a molecule's conformation and binding affinity before synthesis is undertaken. These methods calculate changes in properties like electrostatic potential and molecular shape to identify suitable bioisosteres. nih.gov This approach is crucial for fine-tuning the properties of a lead compound during the optimization phase of drug discovery. researchgate.net

Table 2: Examples of Bioisosteric Replacements Relevant to Pyrrolidine Scaffolds.
Original GroupBioisosteric Replacement(s)Rationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideMimics acidity and hydrogen bonding pattern with improved metabolic stability and cell permeability.
Phenyl RingThiophene, Pyridine, CyclohexylAlters aromaticity, polarity, and metabolic profile while maintaining size and shape.
Amide (-CONH-)Reverse Amide, Ester, 1,2,4-OxadiazoleModifies hydrogen bonding properties, metabolic stability, and conformational rigidity.
Hydroxyl (-OH)Amine (-NH2), Thiol (-SH), Methoxy (-OCH3)Changes hydrogen bond donor/acceptor character and lipophilicity.

Ligand-Based and Structure-Based Design Principles in Research

Computational drug design strategies involving pyrrolidine scaffolds generally fall into two categories: ligand-based and structure-based design. researchgate.net The choice of approach often depends on whether the 3D structure of the biological target is known.

Ligand-Based Design is employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods include QSAR and pharmacophore modeling. As mentioned, QSAR studies on pyrrolidine derivatives have been successful in creating predictive models for inhibitory activity against various targets. nih.govresearchgate.net For example, a Hologram QSAR (HQSAR) study on pyrrolidine derivatives as gelatinase inhibitors yielded a model with high predictive power (Q² = 0.84, R² = 0.946), allowing researchers to identify key structural fragments contributing to potency. researchgate.net

Structure-Based Design is possible when a high-resolution 3D structure of the target macromolecule (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. researchgate.net The primary tool for structure-based design is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's active site. researchgate.netmdpi.com This has been applied to pyrrolidine derivatives targeting enzymes like pancreatic lipase. mdpi.com Docking simulations for a series of pyrrolidine inhibitors identified key hydrogen bond interactions with residues such as Gly76, Phe77, and Asp79, providing a structural rationale for their inhibitory activity and guiding the design of more potent analogs. mdpi.com These docking results are often validated and refined using more computationally intensive methods like molecular dynamics (MD) simulations, which observe the stability of the ligand-protein complex over time. nih.gov

Table 3: QSAR Statistical Data for Pyrrolidine Derivatives Against Mcl-1. nih.gov
ModelQ² (Cross-validation)R² (Non-cross-validation)R²_pred (External Validation)Predictive Power
CoMFA0.6890.9990.986High
CoMSIA0.6140.9230.815High
HQSAR0.6030.6620.743Moderate-High

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

While classical methods for pyrrolidine (B122466) synthesis are well-established, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes for Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine. The development of novel synthetic methodologies is crucial for creating structural analogs for structure-activity relationship (SAR) studies and for large-scale production. mdpi.com

Recent advancements in organic synthesis offer several promising avenues. Methodologies such as multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer high atom economy and reduced waste generation. tandfonline.com Catalytic approaches, particularly those involving transition metals like copper or iridium, have shown great promise for intramolecular C-H amination and reductive cycloaddition reactions to form the pyrrolidine ring with high selectivity. nih.govacs.orgacs.org

Furthermore, the principles of green chemistry should be integrated into synthetic planning. This includes the use of eco-friendly solvents like water or ethanol, employing catalysts instead of stoichiometric reagents, and designing processes that minimize energy consumption, for instance, through microwave-assisted synthesis. tandfonline.commdpi.com The development of enzymatic or chemoenzymatic routes could also provide highly selective and sustainable pathways to chiral pyrrolidine derivatives.

Table 1: Comparison of Modern Synthetic Strategies for Pyrrolidine Scaffolds
Synthetic StrategyDescriptionPotential AdvantagesKey References
1,3-Dipolar CycloadditionA reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (an alkene) to form the five-membered pyrrolidine ring.High regio- and stereoselectivity; versatile for creating complex substitutions. nih.govtandfonline.comenamine.net
Transition Metal-Catalyzed C-H AminationIntramolecular cyclization where a C-H bond is converted into a C-N bond, facilitated by a metal catalyst (e.g., Copper, Ruthenium).High efficiency; utilizes readily available starting materials; avoids pre-functionalization. nih.govacs.orgorganic-chemistry.org
Multicomponent Reactions (MCRs)One-pot reactions where three or more starting materials react to form a single product, incorporating most atoms of the reactants.High atom economy; operational simplicity; reduced waste and solvent use; rapid library generation. tandfonline.com
Reductive Amination/CyclizationStepwise or one-pot process involving the formation of an imine followed by reduction and subsequent intramolecular cyclization.Applicable to a wide range of substrates; can be performed under mild conditions. organic-chemistry.org

Advanced Preclinical Model Development for Deeper Mechanistic Understanding

To fully elucidate the biological effects and mechanism of action of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. Advanced preclinical models that more accurately replicate human physiology are needed for a deeper mechanistic understanding. frontiersin.org

Future research could employ three-dimensional (3D) organoid cultures or "lab-on-a-chip" microfluidic devices. These models better mimic the complex cell-cell and cell-matrix interactions of native tissues, providing more predictive data on a compound's activity. For investigating interactions with specific biological systems, the development of patient-derived xenograft (PDX) models or humanized animal models could offer significant insights into how the compound behaves in a more complex, in vivo environment. These advanced models are critical for validating potential molecular targets and understanding the downstream consequences of their modulation. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A singular approach is often insufficient to capture the complexity of a compound's interaction with a biological system. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound. rsc.org

By employing a multi-omics strategy, researchers can simultaneously map the changes in gene expression (transcriptomics), protein levels and post-translational modifications (proteomics), and metabolic pathways (metabolomics) following compound administration. This integrated approach can help identify the primary molecular targets, uncover off-target effects, reveal unexpected mechanisms of action, and identify potential biomarkers of activity. nih.govrsc.org Computational methods are key to integrating these large datasets to build comprehensive models of the compound's biological profile. nih.gov

Table 2: Omics Technologies for Biological Profiling
Omics FieldTechnology ExamplesBiological Information ProvidedKey References
Transcriptomics RNA-Sequencing (RNA-Seq), MicroarraysChanges in gene expression levels in response to the compound. rsc.org
Proteomics Mass Spectrometry (MS)-based proteomics, Protein arraysAlterations in protein abundance, interactions, and post-translational modifications. rsc.org
Metabolomics Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS)Shifts in the concentrations of small-molecule metabolites and pathway fluxes. rsc.org
Chemoproteomics Affinity-based protein profiling, Activity-based protein profilingDirect identification of protein targets that bind to the compound. nih.gov

Development of this compound as a Research Tool Compound

Given the privileged nature of the pyrrolidine scaffold, this compound could serve as a valuable starting point for the development of chemical probes. frontiersin.orgnih.gov A research tool compound, or chemical probe, is a highly selective small molecule used to study the function of a specific protein or biological pathway. nih.gov

To this end, this compound could be systematically modified to optimize its potency and selectivity for a particular biological target. Subsequently, derivatives could be synthesized that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. Such probes would be invaluable for a range of applications, including:

Target Identification: Using affinity chromatography with an immobilized version of the compound to pull down its binding partners from cell lysates.

Cellular Imaging: Visualizing the subcellular localization of the target protein using a fluorescently-labeled derivative.

Mechanism of Action Studies: Quantifying target engagement and downstream signaling events in living cells.

The development of such tools would not only advance our understanding of this specific compound but also contribute to the broader study of the biological systems it modulates. nih.gov

Unexplored Biological System Modulatory Investigations

The vast chemical diversity of pyrrolidine derivatives corresponds to a wide spectrum of biological activities, including interactions with enzymes, receptors, and ion channels. frontiersin.orgnih.gov While specific therapeutic applications are outside the scope of this discussion, fundamental research into the modulatory effects of this compound on various biological systems is a rich area for future investigation.

Research could focus on screening the compound against broad panels of biological targets to identify novel activities. Potential areas of investigation, based on the known activities of other pyrrolidine-containing molecules, could include:

Enzyme Inhibition: Assessing inhibitory activity against various enzyme classes, such as kinases, proteases, lipases, or metabolic enzymes like dipeptidyl peptidase-IV (DPP-IV). frontiersin.orgnih.govmdpi.com

Receptor Modulation: Investigating agonist or antagonist activity at G-protein coupled receptors (GPCRs) or other receptor families. nih.gov

Ion Channel Activity: Studying the effects on the function of various voltage-gated or ligand-gated ion channels. frontiersin.org

Fundamental Cellular Processes: Examining the impact on core cellular functions like signal transduction cascades, protein-protein interactions, or cellular metabolism, independent of a disease context.

Such exploratory studies could uncover novel biological functions for this compound, establishing it as a valuable molecule for basic scientific research.

Q & A

Q. What are the recommended methodologies for synthesizing Isopropyl-methyl-pyrrolidin-3-ylmethyl-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination pathways. To optimize conditions, employ factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design can identify interactions between these parameters and maximize yield . Reaction progress should be monitored via HPLC or GC-MS to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques :
  • NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination.
    Purity should be assessed via HPLC with UV/Vis detection (≥95% purity threshold for publication) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or analogs of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict electronic properties, stability, and reactivity. Tools like Gaussian or ORCA can model transition states for reaction mechanisms. Pair this with molecular docking to assess binding affinity to biological targets (e.g., receptors or enzymes) . Validate predictions experimentally via kinetic studies or crystallography .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :
  • Data Harmonization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding variables .
  • Replication Studies : Reproduce experiments in independent labs to confirm dose-response relationships (e.g., IC₅₀ values) .

Q. How can reaction engineering improve the scalability of this compound synthesis?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproducts. Use process analytical technology (PAT) like inline FTIR for real-time monitoring . Optimize catalyst recycling via membrane separation technologies (e.g., nanofiltration) to reduce costs .

Q. What advanced spectroscopic techniques are suitable for studying degradation pathways of this compound?

  • Methodological Answer :
  • LC-MS/MS with fragmentation patterns to identify degradation products.
  • Stability Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze using HPLC-DAD .
  • Electron Paramagnetic Resonance (EPR) to detect free radical intermediates in oxidative degradation .

Experimental Design & Optimization

Q. How do researchers design dose-response experiments for evaluating the pharmacological activity of this compound?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive controls (e.g., known inhibitors) and vehicle controls to normalize data. Analyze results with non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

Q. What statistical approaches are recommended for optimizing synthetic yields of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio). Use central composite design (CCD) to identify optimal conditions with minimal experimental runs . Validate models via ANOVA (p < 0.05 threshold) .

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Reactant of Route 1
Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.